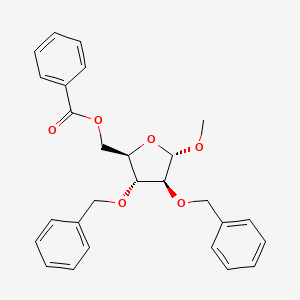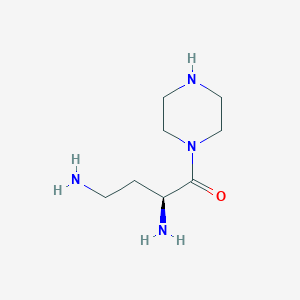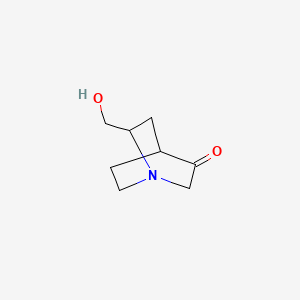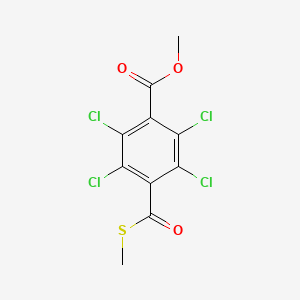
tricopper;4H-chromene;diarsorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricopper;4H-chromene;diarsorate is a complex compound that combines the properties of copper, chromene, and arsenate. The 4H-chromene moiety is a bicyclic oxygenated heterocyclic compound known for its biological activities, including anticonvulsant, anti-HIV, antimicrobial, and anti-cancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-chromene derivatives typically involves cycloaddition reactions. One common method is the [4 + 2] cycloaddition of enantiopure chiral salicyl N-phosphonyl imines with allenoates, catalyzed by cesium carbonate (Cs2CO3). This reaction yields functionalized 4H-chromene derivatives with excellent diastereoselectivity . Another method involves the use of a chiral Ni(II)–bis(oxazoline) complex and p-toluenesulfonic acid (p-TSOH) to form enantioenriched 4H-chromenes from ortho-quinone methides and dicarbonyls .
Industrial Production Methods
Industrial production of 4H-chromene derivatives may involve scalable multicomponent reactions (MCRs) using robust and green catalysts like CSA@g-C3N4. This method applies a condensation reaction of salicylaldehyde, thiophenol, and malononitrile, followed by purification .
Chemical Reactions Analysis
Types of Reactions
Tricopper;4H-chromene;diarsorate can undergo various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert chromene derivatives into dihydrochromenes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydrochromenes, and various substituted chromenes, depending on the reagents and conditions used.
Scientific Research Applications
Tricopper;4H-chromene;diarsorate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of tricopper;4H-chromene;diarsorate involves its interaction with molecular targets such as tubulin, leading to apoptosis in cancer cells . The copper and arsenate components may enhance its reactivity and binding affinity to biological targets, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2H-chromene: Another chromene derivative with similar biological activities.
4H-chromene derivatives: Various functionalized 4H-chromenes with different substituents.
Quinone methides: Reactive intermediates used in the synthesis of chromene derivatives.
Uniqueness
Its ability to induce apoptosis via interaction with tubulin sets it apart from other chromene derivatives .
Properties
Molecular Formula |
C9H8As2Cu3O9 |
|---|---|
Molecular Weight |
600.63 g/mol |
IUPAC Name |
tricopper;4H-chromene;diarsorate |
InChI |
InChI=1S/C9H8O.2AsH3O4.3Cu/c1-2-6-9-8(4-1)5-3-7-10-9;2*2-1(3,4)5;;;/h1-4,6-7H,5H2;2*(H3,2,3,4,5);;;/q;;;3*+2/p-6 |
InChI Key |
WEVPYSPIJXRRQP-UHFFFAOYSA-H |
Canonical SMILES |
C1C=COC2=CC=CC=C21.[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Cu+2].[Cu+2].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5-Dihydro-2,2'-bibenzo[d][1,3,2]dioxaborole](/img/structure/B13822744.png)

![Ethyl 2-({[ethyl(methyl)amino]carbothioyl}amino)-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B13822756.png)

![4H-Pyrrolo[1,2-e][1,2,5]oxadiazine](/img/structure/B13822766.png)
![2-(2-chlorophenyl)-7-methoxy-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13822774.png)
![N-(2-fluorophenyl)-2-[(5Z)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B13822776.png)


![1-[(4-aminophenyl)methyl]-1-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-3-methylurea](/img/structure/B13822787.png)

![(1S,2R,6S,7R)-1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B13822796.png)

